![molecular formula C13H18Cl2N2O B13574645 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)
1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmacology and medicinal chemistry. This compound features a benzofuran moiety linked to a piperazine ring, which is further stabilized as a dihydrochloride salt. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride typically involves the reaction of 1-benzofuran-2-ylmethanol with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione, while reduction may produce dihydrobenzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent in treating conditions such as inflammation, asthma, and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to histamine receptors, particularly the H3 and H4 subtypes, acting as an antagonist. This interaction can modulate various physiological processes, including inflammation and neurotransmission. The pathways involved include G protein-coupled receptor signaling, which plays a crucial role in the compound’s effects.
Comparison with Similar Compounds
- 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine
- 1-[(1-Benzofuran-2-yl)methyl]piperidine
- 2-(1-Benzofuran-2-yl)pyrrolidine
Comparison: 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit different binding affinities and pharmacological profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H18Cl2N2O |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H16N2O.2ClH/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15;;/h1-4,9,14H,5-8,10H2;2*1H |
InChI Key |
KPWUWIYJANZZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3O2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


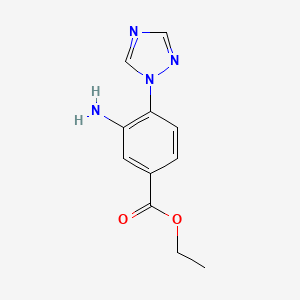
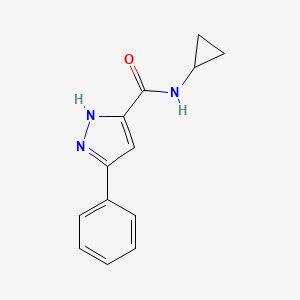
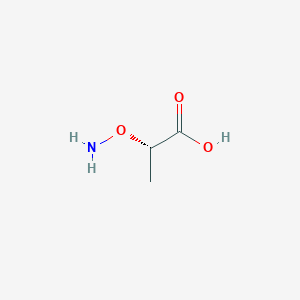
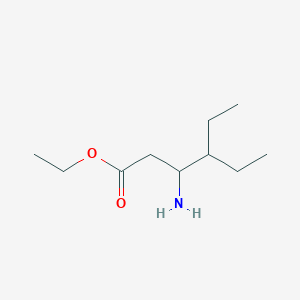
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
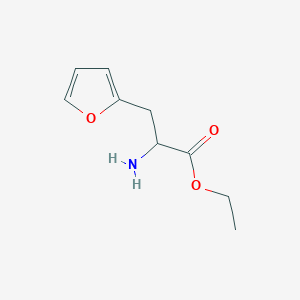
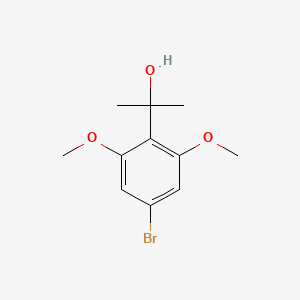
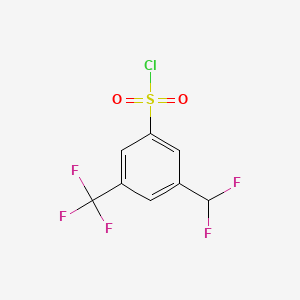
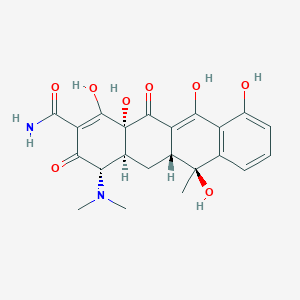
![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)



